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Compound of Interest

Compound Name: Hdac6-IN-19

Cat. No.: B12395891 Get Quote

In the rapidly evolving landscape of cancer therapeutics, selective inhibition of histone

deacetylase 6 (HDAC6) has emerged as a promising strategy. This guide provides a detailed

comparison of two prominent selective HDAC6 inhibitors, Hdac6-IN-19 and Ricolinostat (ACY-

1215), for researchers, scientists, and drug development professionals. By presenting key

preclinical data, experimental methodologies, and outlining the intricate signaling pathways

involved, this document aims to facilitate an informed evaluation of these two compounds for

cancer therapy.

At a Glance: Hdac6-IN-19 vs. Ricolinostat
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Feature
Hdac6-IN-19 (Compound 1-
1)

Ricolinostat (ACY-1215)

Developer University of Colorado

Acetylon Pharmaceuticals

(now part of Bristol-Myers

Squibb)

Selectivity Selective for HDAC6 Selective for HDAC6

Mechanism of Action

Inhibition of HDAC6

deacetylase activity, leading to

hyperacetylation of substrates

like α-tubulin and HSP90. This

disrupts protein trafficking,

promotes misfolded protein

accumulation, and induces

cancer cell apoptosis.

Inhibition of HDAC6

deacetylase activity, leading to

hyperacetylation of substrates

like α-tubulin. This disrupts the

aggresome pathway for protein

degradation, leading to

accumulation of misfolded

proteins and induction of cell

stress and apoptosis.

Preclinical Cancer Models Multiple Myeloma

Multiple Myeloma, Lymphoma,

Breast Cancer, Head and Neck

Squamous Cell Carcinoma

Clinical Development Preclinical Phase 1 and 2 clinical trials

Quantitative Performance Data
In Vitro Efficacy: Enzymatic and Cellular Assays
The following tables summarize the inhibitory activity of Hdac6-IN-19 and Ricolinostat in

biochemical and cell-based assays.

Table 1: HDAC6 Enzymatic Inhibition
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Compound IC₅₀ (nM) Selectivity Profile

Hdac6-IN-19 (Compound 1-1) Nanomolar potency
>50-fold selectivity against

other HDAC subtypes tested[1]

Ricolinostat (ACY-1215) 5
>10-fold more selective for

HDAC6 than HDAC1/2/3[2][3]

Table 2: Anti-proliferative Activity in Cancer Cell Lines

Compound Cancer Type Cell Line(s) IC₅₀ (µM)

Hdac6-IN-19

(Compound 1-1)
Multiple Myeloma

MM1.S (in

combination)

Data not available for

single agent

Ricolinostat (ACY-

1215)
Lymphoma WSU-NHL, Hut-78 1.51 - 1.97[4]

Lymphoma Jeko-1 ~5[4]

Multiple Myeloma Various 2 - 8[5]

Breast Cancer MDA-MB-453 Low (sensitive)[6]

Breast Cancer MDA-MB-436 High (resistant)[6]

Head and Neck

Squamous Cell

Carcinoma

CAL27, UPCI-SCC-

154, HSC-3, SAS

Synergistic effects

with adavosertib[7]

In Vivo Efficacy: Preclinical Tumor Models
Table 3: In Vivo Antitumor Activity
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Compound Cancer Model Dosing Regimen Key Findings

Hdac6-IN-19

(Compound 1-1)

MM1.S multiple

myeloma xenograft

In combination with

Ixazomib

Delayed tumor

growth[1]

Ricolinostat (ACY-

1215)

Mantle Cell

Lymphoma xenograft

50 mg/kg (single

agent)

Minimal tumor growth

inhibition (21.2%)[8]

Ricolinostat (ACY-

1215)

Mantle Cell

Lymphoma xenograft

In combination with

Carfilzomib (1.0

mg/kg)

Significant

suppression of tumor

growth and increased

survival[8]

Ricolinostat (ACY-

1215)

Breast Cancer

xenograft (MDA-MB-

453)

Not specified

Significant antitumor

growth activity as a

single agent[6]

Ricolinostat (ACY-

1215)

Breast Cancer

xenograft (MDA-MB-

436)

Not specified

No significant

antitumor growth

activity[6]

Ricolinostat (ACY-

1215)

MMTV-Neu transgenic

breast cancer model
Not specified

More effective than

chemotherapy as a

single agent;

strongest effect in

combination with

paclitaxel[6]

Mechanism of Action and Signaling Pathways
Both Hdac6-IN-19 and Ricolinostat exert their anticancer effects by selectively inhibiting the

enzymatic activity of HDAC6. HDAC6 is a unique member of the histone deacetylase family,

primarily located in the cytoplasm, with key roles in regulating protein quality control and cell

motility through the deacetylation of non-histone proteins like α-tubulin and the chaperone

protein HSP90.

Inhibition of HDAC6 leads to the hyperacetylation of α-tubulin, which disrupts microtubule-

dependent processes, including the transport of misfolded proteins to the aggresome for

degradation. This results in the accumulation of toxic polyubiquitinated proteins, inducing
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cellular stress, and ultimately leading to apoptosis.[9][10] Furthermore, HDAC6 inhibition can

modulate the activity of HSP90, affecting the stability and function of its client proteins, many of

which are critical for cancer cell survival and proliferation.

The signaling pathways affected by HDAC6 inhibition are complex and can include the

MAPK/ERK and PI3K/AKT pathways, as well as modulation of p53 activity.[11]
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HDAC6 Inhibitors

HDAC6 Substrates Cellular Effects
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HDAC6 Inhibition Signaling Pathway

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b12395891?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12395891?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocols
HDAC6 Enzymatic Assay (Fluorogenic)
This protocol outlines a typical fluorogenic assay to determine the in vitro inhibitory activity of

compounds against HDAC6.

Assay Workflow

Prepare Assay Plate:
- Add HDAC6 enzyme

- Add test compound (Hdac6-IN-19 or Ricolinostat)
- Add assay buffer

Incubate at 37°C Add Fluorogenic HDAC6 Substrate Incubate at 37°C for 30 min Add Developer Solution Incubate at 37°C for 10 min Measure Fluorescence
(Ex/Em = 380/490 nm) Calculate % Inhibition and IC₅₀

Click to download full resolution via product page

HDAC6 Enzymatic Assay Workflow

Methodology:

Plate Preparation: In a 96-well white plate, add diluted HDAC6 enzyme, test compound at

various concentrations, and HDAC6 assay buffer. Include wells for no enzyme (background),

enzyme with no inhibitor (positive control), and a known HDAC6 inhibitor like Trichostatin A

(inhibitor control).

Pre-incubation: Incubate the plate at 37°C for 10 minutes.

Substrate Addition: Add the fluorogenic HDAC6 substrate to all wells.

Enzymatic Reaction: Incubate the plate at 37°C for 30 minutes to allow for deacetylation.

Development: Add the developer solution to each well to stop the reaction and generate a

fluorescent signal from the deacetylated substrate.

Signal Detection: Incubate at 37°C for 10 minutes and measure the fluorescence using a

microplate reader (Excitation: ~380 nm, Emission: ~490 nm).[12][13]
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Data Analysis: Calculate the percentage of inhibition for each compound concentration

relative to the positive control and determine the IC₅₀ value.

Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

method to assess cell metabolic activity, which is an indicator of cell viability.

MTT Assay Workflow

Seed cancer cells in a
96-well plate Incubate overnight Treat cells with varying

concentrations of inhibitor Incubate for 24-72 hours Add MTT reagent to each well Incubate for 4 hours Add solubilization solution
(e.g., DMSO)

Incubate to dissolve
formazan crystals

Measure absorbance at
~570 nm Calculate % viability and IC₅₀

Click to download full resolution via product page

MTT Cell Viability Assay Workflow

Methodology:

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and

allow them to adhere overnight.

Compound Treatment: Treat the cells with a serial dilution of Hdac6-IN-19 or Ricolinostat.

Include untreated cells as a control.

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a

humidified incubator.[4]

MTT Addition: Add MTT solution to each well and incubate for 4 hours. During this time,

viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to each well

to dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance of the solution in each well using a

microplate reader at a wavelength of approximately 570 nm.
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Data Analysis: Calculate the percentage of cell viability for each treatment concentration

compared to the untreated control and determine the IC₅₀ value.

Western Blot for Acetylated α-Tubulin
Western blotting is used to detect the level of acetylated α-tubulin, a direct pharmacodynamic

marker of HDAC6 inhibition.

Western Blot Workflow

Treat cells with HDAC6 inhibitor Lyse cells and quantify protein Separate proteins by SDS-PAGE Transfer proteins to a membrane
(e.g., PVDF) Block membrane Incubate with primary antibody

(anti-acetylated α-tubulin) Wash membrane Incubate with HRP-conjugated
secondary antibody Wash membrane Add chemiluminescent substrate Detect signal using an imager Analyze band intensity

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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